![molecular formula C15H23NO B405894 N-(2-methoxycyclohexyl)-2,5-dimethylaniline](/img/structure/B405894.png)
N-(2-methoxycyclohexyl)-2,5-dimethylaniline
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Overview
Description
N-(2-methoxycyclohexyl)-2,5-dimethylaniline is an alkylbenzene.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Carbazomycin B : N-(2-methoxycyclohexyl)-2,5-dimethylaniline is used in the synthesis of carbazomycin B, a complex process involving multiple steps and chemical reactions (Crich & Rumthao, 2004).
- Reactions with Resonance-stabilized Radicals : The compound participates in reactions with various resonance-stabilized radicals, leading to the formation of different aniline derivatives (Okazaki & Inamoto, 1968).
- Irradiation in Methanol : Under irradiation in methanol, derivatives of N-(2-methoxycyclohexyl)-2,5-dimethylaniline can produce various compounds, demonstrating its reactivity and usefulness in photochemical reactions (Bader & Hansen, 1979).
Biochemical Interactions
- Formation of DNA Adducts : This compound has been studied for its ability to form DNA adducts, which are significant in understanding its biochemical interactions and potential implications (Cui et al., 2007).
- Photolysis in Acetonitrile : The photolysis of chloro-N,N-dimethylaniline in acetonitrile, in the presence of N-(2-methoxycyclohexyl)-2,5-dimethylaniline, leads to the formation of heterocycles, demonstrating its role in organic synthesis (Guizzardi et al., 2000).
Molecular Structure Studies
- Study of Molecular Structures : The molecular structures of compounds related to N-(2-methoxycyclohexyl)-2,5-dimethylaniline have been reported, providing insight into their chemical properties and potential applications (Ajibade & Andrew, 2021).
Environmental and Industrial Applications
- Environmental Pollutant Analysis : Studies have been conducted on 2,6-dimethylaniline, a structurally related compound, to understand its role as an environmental pollutant and its presence in tobacco smoke (Gonçalves et al., 2001).
Chemical Properties and Reactions
- Steric Hindrance Studies : Research on ortho-substituted acetanilides, which include compounds related to N-(2-methoxycyclohexyl)-2,5-dimethylaniline, helps in understanding the effects of steric hindrance on hydrogen bonding (Andrews et al., 1972).
properties
Product Name |
N-(2-methoxycyclohexyl)-2,5-dimethylaniline |
---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-(2-methoxycyclohexyl)-2,5-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-11-8-9-12(2)14(10-11)16-13-6-4-5-7-15(13)17-3/h8-10,13,15-16H,4-7H2,1-3H3 |
InChI Key |
UUDIMGZYVHTDFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC2CCCCC2OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2CCCCC2OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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